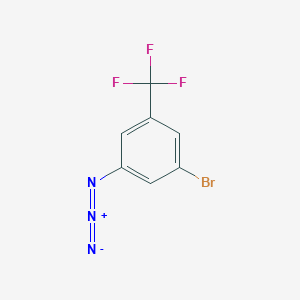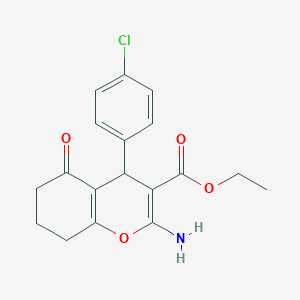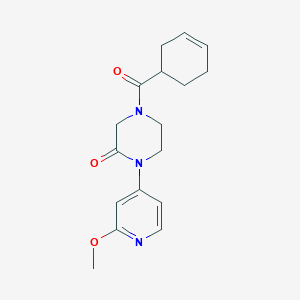![molecular formula C13H13BrO2 B2677673 (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2230807-20-0](/img/structure/B2677673.png)
(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a bromophenyl group
Safety and Hazards
The safety and hazards associated with this compound are not provided in the available resources . For detailed information on the safety and hazards of this compound, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier or to consult with a chemical safety expert.
Orientations Futures
The future directions or applications of this compound are not mentioned in the available resources . The potential uses of a compound can depend on various factors like its physical and chemical properties, biological activity, etc. For detailed information on the potential future directions of this compound, it’s recommended to refer to scientific literature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps:
Formation of the Bicyclo[2.1.1]hexane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to form the bicyclic structure.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with a halogenated bicyclo[2.1.1]hexane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN₃) for azide substitution, or sodium methoxide (NaOMe) for methoxy substitution.
Major Products
Oxidation: Esters, amides, or anhydrides.
Reduction: Phenyl derivatives.
Substitution: Azide or methoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as a pharmacophore. Its rigid bicyclic structure and functional groups allow for specific interactions with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for incorporation into high-performance materials.
Mécanisme D'action
The mechanism of action of (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and interaction profiles.
(1R,4R,5R)-1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: The bromine atom is positioned differently, affecting its chemical behavior and biological activity.
Uniqueness
(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the specific positioning of the bromophenyl group, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
IUPAC Name |
(1R,4R,5R)-1-(3-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c14-10-3-1-2-9(6-10)13-5-4-8(7-13)11(13)12(15)16/h1-3,6,8,11H,4-5,7H2,(H,15,16)/t8-,11+,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXLTOCQSYCDKE-WLTAIBSBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2677594.png)
![1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2677595.png)
![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![[(3-CHLOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2677599.png)



![Tert-butyl 9-{[(1-cyanocyclohexyl)carbamoyl]methyl}-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2677605.png)
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677607.png)
![2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One](/img/structure/B2677609.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2677610.png)
![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2677612.png)
